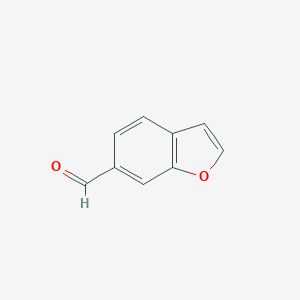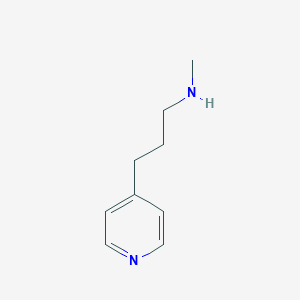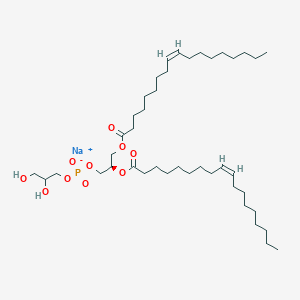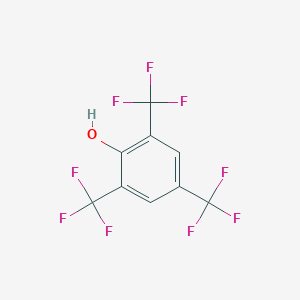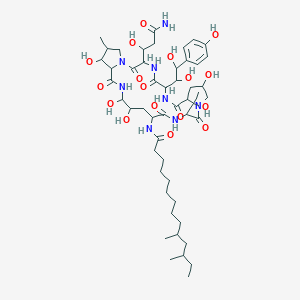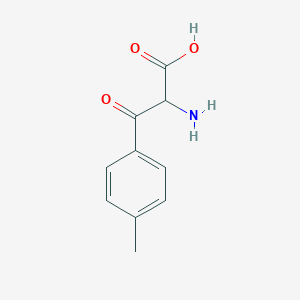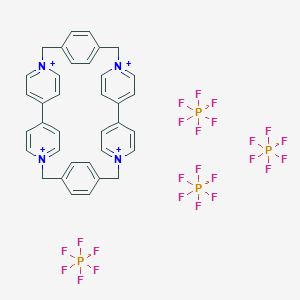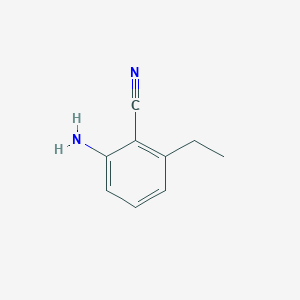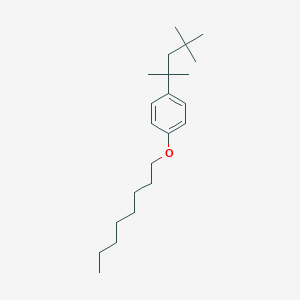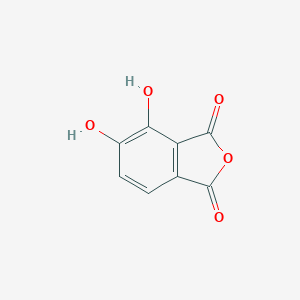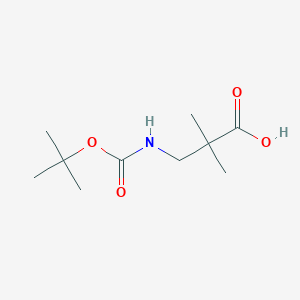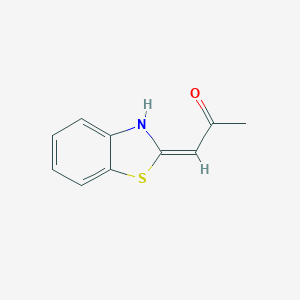
(1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one, also known as BZTP, is a yellow crystalline compound with a molecular formula of C11H8N2OS. It is widely used in scientific research due to its unique properties and potential applications. In
科学的研究の応用
(1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antimicrobial, antifungal, and anticancer properties. (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one has also been investigated for its potential use as a fluorescent probe for the detection of cysteine and homocysteine. In addition, (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one has been explored as a potential photosensitizer for photodynamic therapy.
作用機序
The mechanism of action of (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in cells. (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
(1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one has also been shown to induce cell death in cancer cells and inhibit the growth of tumors. In addition, (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one has been found to have antioxidant properties and may help protect cells from damage caused by free radicals.
実験室実験の利点と制限
One advantage of using (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one in lab experiments is its relatively simple synthesis method. (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one is also relatively stable and can be stored for extended periods of time without degradation. However, one limitation of using (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one may have different effects on different types of cells, which may limit its usefulness in certain experiments.
将来の方向性
There are many potential future directions for research on (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one. One area of interest is the development of new synthesis methods that may improve the yield and purity of (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one. Another area of interest is the investigation of (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one's potential use as a photosensitizer for photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one and its potential applications in various fields of scientific research.
合成法
(1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one can be synthesized through a variety of methods, including the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of acetic anhydride and triethylamine. Another method involves the reaction of 2-aminobenzothiazole with 2-bromoacetophenone in the presence of sodium hydride and dimethylformamide. The synthesis of (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one is relatively simple and can be carried out in a standard laboratory setting.
特性
IUPAC Name |
(Z)-1-(1,3-benzothiazol-2-yl)prop-1-en-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-7(12)6-10-11-8-4-2-3-5-9(8)13-10/h2-6,12H,1H3/b7-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFCVJDRPONJKE-SREVYHEPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=NC2=CC=CC=C2S1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=NC2=CC=CC=C2S1)/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

